Bispyrazole Chemotype and Distinct GABA-Cl Binding Site Confer Resistance-Breaking Potential Relative to Phenylpyrazole Fipronil
Tigolaner belongs to the bispyrazole chemical class, structurally and mechanistically distinct from both the phenylpyrazole fipronil and the isoxazoline family (fluralaner, afoxolaner, sarolaner, lotilaner). High-throughput screening and competitive binding studies confirmed that Tigolaner inhibits GABA-gated chloride channels at a different binding site compared to fipronil [1]. The isoxazolines share a common isoxazoline heterocycle pharmacophore; Tigolaner's bispyrazole scaffold with a unique pyrazole moiety represents a novel chemotype [1]. This binding site divergence is functionally significant because target-site mutations in the Rdl (Resistance to dieldrin) GABA-Cl subunit confer cross-resistance to both dieldrin and fipronil, whereas Tigolaner's distinct allosteric binding pocket is predicted to bypass this resistance mechanism [2]. Quantitative in vitro potency: Tigolaner displaces with a pIC₅₀ of 9.0 at insect GABA-Cls . No direct cross-resistance has been demonstrated between Tigolaner and fipronil-resistant arthropod strains, supporting its classification as a resistance-breaking molecule [1].
| Evidence Dimension | GABA-Cl binding site and resistance profile |
|---|---|
| Target Compound Data | Tigolaner: pIC₅₀ = 9.0 at insect GABA-Cl; binds at distinct allosteric site; bispyrazole chemotype; no cross-resistance with fipronil target-site mutations (Rdl A301S/G) |
| Comparator Or Baseline | Fipronil: binds at Rdl subunit pore region; target-site mutations (A301S, A301G) confer moderate to high resistance in multiple arthropod species; phenylpyrazole chemotype |
| Quantified Difference | Distinct binding site (allosteric vs. pore-blocking); qualitative resistance-breaking classification; no shared resistance mutations identified |
| Conditions | In vitro GABA-Cl electrophysiology and [³H]-ligand displacement assays (Drosophila melanogaster and cat flea preparations); Rdl mutant functional assays |
Why This Matters
For procurement in resistance-monitoring or resistance-management research programs, Tigolaner-d4-based analytical methods enable quantification of Tigolaner levels in fipronil-resistant field populations where isoxazoline-based internal standards would lack target relevance.
- [1] Décor A, Maue M, Schwarz H-G, Ebbinghaus-Kintscher U, Raming K, Turberg A, Mencke N. Discovery of the new active ingredient tigolaner, an allosteric modulator of the GABA-gated chloride channel for use as a spot-on ectoparasiticide in animal health. Bioorg Med Chem Lett. 2025;128:130352. View Source
- [2] Remnant EJ, Morton CJ, Daborn PJ, Lumb C, Yang YT, Ng HL, Parker MW, Batterham P. The role of Rdl in resistance to phenylpyrazoles in Drosophila melanogaster. Insect Biochem Mol Biol. 2014;54:11-21. View Source
